Coordination Mode Versatility: S,O-Bidentate vs. S,S-Bidentate Chelation
The monoanion of N,N′-dimethylmonothiooxamide (LH−) coordinates as a chelated S,O-bidentate ligand through the thioamide sulfur and the amide oxygen, while the doubly deprotonated dianion (L2−) acts as a bridging S,N/N,O-tetradentate ligand, generating polymeric structures. In the same study, the corresponding Ni(II), Pd(II), Pt(II), Cu(II), and Zn(II) complexes were prepared and vibrationally characterized, and the square-planar geometry of the Ni(II), Pd(II), Pt(II), and Cu(II) compounds was confirmed [1]. By contrast, N,N′-dimethyldithiooxamide (CAS 120-79-6) presents only sulfur donor atoms, coordinating as an S,S-bidentate or S,S/N,N-tetradentate ligand, which fundamentally alters the ligand-field strength and metal-ion selectivity [2].
| Evidence Dimension | Coordination donor-atom set and denticity |
|---|---|
| Target Compound Data | S,O-bidentate (monoanion LH−); bridging S,N/N,O-tetradentate (dianion L2−); forms square-planar M(LH)2 (M = Pd, Pt), ML (M = Pd, Cu), and ML·H2O (M = Ni, Zn) complexes |
| Comparator Or Baseline | N,N′-Dimethyldithiooxamide: S,S-bidentate or S,S/N,N-tetradentate donor set only |
| Quantified Difference | Qualitative difference in donor-atom identity (O vs. S); quantitative vibrational assignments for NH/ND, CH3/CD3, and metal isotopic substitutions provided in the primary study |
| Conditions | Complex preparation and vibrational analysis (IR, Raman, UV-vis) in the solid state; metal analyses and thermal methods employed for characterization |
Why This Matters
The mixed O/S donor set enables coordination geometries and metal-binding preferences that cannot be achieved with all-sulfur dithiooxamide ligands, making this compound irreplaceable for applications requiring intermediate hardness/softness tuning.
- [1] Perlepes, S. P., Jacobs, P. W. M., Desseyn, H. O., & Tsangaris, J. M. (1987). The vibrational spectra of complexes with planar monothio-oxamides—I. The Ni(II), Pd(II), Pt(II), Cu(II) and Zn(II) complexes of N,N′-dimethylmonothio-oxamide. Spectrochimica Acta Part A: Molecular Spectroscopy, 43(6), 771–780. View Source
- [2] Aarts, A. J., Desseyn, H. O., & Herman, M. A. (1978). Palladium(II) complexes with primary thioamides. Transition Metal Chemistry, 3, 144–146. View Source
